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Introduction and Coordination Chemistry

Pipemidic acid (8-ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)-pyrido[2,3-d]pyrimidine-6-carboxylic acid), a

first-generation quinolone antibacterial agent, has been extensively studied for its metal complexation

behavior and enhanced biological properties when coordinated with various metal ions. Originally used for

treating urinary tract infections, gastrointestinal, and biliary infections, pipemidic acid exhibits activity

against both Gram-negative bacteria and some Gram-positive strains. The molecular structure of

pipemidic acid contains multiple potential coordination sites, including the carboxylate oxygen at the C6

position, the pyridone carbonyl oxygen at the C5 position, and the piperazinyl nitrogen atoms, enabling

diverse coordination modes with metal ions. This versatility has made it an attractive ligand for developing

metal-based therapeutic agents with potentially improved efficacy and novel mechanisms of action.

The coordination chemistry of pipemidic acid is influenced by its amphoteric nature, possessing both

acidic (carboxylic group) and basic (piperazinyl group) characteristics. In aqueous solutions, pipemidic acid

exists in different prototropic forms depending on pH: cationic species predominate at pH values below pKa₁

(5.4), zwitterionic forms around the isoelectric point (pH 6.8), and anionic species at pH values above pKa₂

(8.2). This pH-dependent speciation significantly impacts its metal-binding behavior, allowing for the

synthesis of complexes with varied stoichiometries and biological activities. Recent research has focused on
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synthesizing pipemidic acid complexes with essential biological metals and transition metals to explore

their enhanced antibacterial, anticancer, and DNA-binding properties compared to the parent drug.

Table 1: Coordination Modes of Pipemidic Acid with Metal Ions

Coordination
Mode

Binding Sites Metal Ions Demonstrated Structural Features

Bidentate Pyridone oxygen and
carboxylate oxygen

Mg(II), Ca(II), Zn(II), Fe(III),
VO²⁺, Mn²⁺, Co²⁺, Ni²⁺ [1] [2] [3]

Slightly distorted
octahedral geometry

Unidentate Piperazinyl nitrogen
atom

Ru³⁺, Pt⁴⁺, Ir³⁺ [4] Nitrogen-specific
coordination

Bridging Multiple sites through
carboxylate

Potential for polynuclear
complexes

Extended network
structures

Synthesis Methods and Optimization

Complexes with Essential Biological Metals

The synthesis of pipemidic acid complexes with essential biological metals (Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺)

typically follows a straightforward solution-based method with careful control of stoichiometry and

reaction conditions. In a standard protocol, pipemidic acid trihydrate (1 mmol) is initially dissolved in a

minimal amount of dimethylformamide (DMF) (~5 mL), followed by the addition of methanol (20 mL) to

create a homogeneous ligand solution. Simultaneously, the metal salt (1 mmol) – such as MgCl₂·6H₂O,

CaCl₂·2H₂O, ZnCl₂, or FeCl₃·6H₂O – is dissolved in warm methanol (10 mL). The metal solution is then

added dropwise to the ligand solution with constant stirring, and the resulting mixture is refluxed for 3

hours to facilitate complex formation. The reaction mixture is allowed to stand at room temperature for

crystallization for approximately 48 hours, after which the formed crystals are filtered, washed with cold

methanol to remove unreacted starting materials, and dried under appropriate conditions to yield the pure

complexes [1] [2].
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For the synthesis of Fe³⁺ complexes, additional optimization is often required due to the higher charge

density and coordination versatility of iron(III). The pH adjustment to neutral or slightly basic conditions

(pH 7-8) using ammonium hydroxide solution has been reported to improve complex formation and yield.

This pH adjustment promotes deprotonation of the carboxylic acid group, enhancing its coordination

ability with metal ions. The formation of complexes follows a 1:1 metal-to-ligand ratio, resulting in

compounds with general formulas [Mg(pip)(H₂O)₃(Cl)]·6H₂O, [Ca(pip)(H₂O)₃(Cl)]·2H₂O, [Zn(pip)

(H₂O)₃(Cl)]·4H₂O, and [Fe(pip)(H₂O)₂(Cl)₂]·6H₂O, where "pip" represents the deprotonated pipemidic

acid ligand [2].

Complexes with Transition and Noble Metals

The synthesis of pipemidic acid complexes with transition metals and noble metals follows modified

procedures optimized for the specific coordination chemistry of these elements. For Ru³⁺ and Ir³⁺

complexes, a hot methanolic solution of pipemidic acid (3 mmol, 20 mL) is added to an aqueous solution of

the metal chloride (RuCl₃ or IrCl₃·xH₂O, 1 mmol, 20 mL). The reaction mixture is refluxed at 70-80°C for

1-2 hours, filtered while hot, and left for slow evaporation at room temperature. Within 24 hours,

microcrystalline products form, which are collected by filtration, washed with methanol, and dried under

vacuum. For Pt⁴⁺ complexes, a similar procedure is employed with H₂PtCl₆·6H₂O (1 mmol) and pipemidic

acid (2 mmol) in a 1:2 molar ratio, with the addition of an aliquot of aqueous ammonia to facilitate the

formation of an ammonia-based complex [4].

The synthesis of lanthanide complexes with pipemidic acid has been achieved through an eco-friendly

grinding method, which offers several advantages over solution-based approaches. This mechanochemical

method involves grinding stoichiometric amounts of Dy(NO₃)₃·6H₂O with pipemidic acid and ancillary

ligands (1,10-phenanthroline, 2,2'-bipyridyl, etc.) in a mortar and pestle or mechanical grinder. This solvent-

free approach is fast, simple, and eliminates issues related to solvent luminescence quenching, solubility

problems, solvolysis, and solvent complexation that can complicate characterization and application of the

resulting complexes. The method produces complexes with high purity and yield while reducing

environmental impact associated with organic solvent use [5].

Table 2: Synthesis Parameters for Various Pipemidic Acid Metal Complexes

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 13 Tech Support

https://www.smolecule.com/products/s539726?utm_src=pdf-body
https://www.smolecule.com/products/s539726?utm_src=pdf-body
https://www.mdpi.com/2073-4352/13/4/596
https://www.smolecule.com/products/s539726?utm_src=pdf-body
https://www.smolecule.com/products/s539726?utm_src=pdf-body
https://www.smolecule.com/products/s539726?utm_src=pdf-body
https://www.smolecule.com/products/s539726?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9081379/
https://www.smolecule.com/products/s539726?utm_src=pdf-body
https://www.smolecule.com/products/s539726?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0022286025010579
https://www.smolecule.com/products/s539726?utm_src=pdf-body
https://www.smolecule.com/products/s539726?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Metal Ion
Molar Ratio
(M:L)

Reaction Conditions
Reaction
Time

Complex Color

Mg²⁺, Ca²⁺,
Zn²⁺

1:1 Reflux in methanol, pH 7-8 3 hours Light brown, off-white,

light yellow

Fe³⁺ 1:1 Reflux in methanol, pH 7-8 3 hours Orange

Ru³⁺, Ir³⁺ 1:3 Reflux in methanol/water,
70-80°C

1-2 hours Black, dark green

Pt⁴⁺ 1:2 Reflux with ammonia
addition

1-2 hours Dark green

Dy³⁺ 1:3 Solvent-free grinding 30-60
minutes

Variable

Structural Characterization and Analytical Techniques

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) spectroscopy serves as a primary technique for confirming the

coordination mode of pipemidic acid to metal ions. The key spectral regions for analysis include the

carbonyl stretching vibrations (1700-1600 cm⁻¹) and carboxylic group vibrations. Upon complex formation,

characteristic shifts in these vibrations provide evidence of metal coordination. For bidentate coordination

through the pyridone oxygen and carboxylate oxygen, the C=O (pyridone) stretching vibration typically

shifts from ~1620 cm⁻¹ in the free ligand to lower frequencies (1605-1615 cm⁻¹) in the complexes, while the

carboxylic C=O stretching (~1734 cm⁻¹) either disappears or shifts significantly, indicating deprotonation

and coordination. Additionally, new bands appearing in the 450-350 cm⁻¹ range correspond to M-O

stretching vibrations, further confirming complex formation. For complexes coordinating through the

piperazinyl nitrogen, distinctive changes in the NH stretching and deformation vibrations are observed,

along with the appearance of M-N stretching bands in the 400-300 cm⁻¹ region [1] [4] [2].
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Electronic spectroscopy in the UV-Vis region provides complementary information about complex

formation and geometry. Pipemidic acid exhibits characteristic absorption bands in the 250-350 nm range,

attributed to π→π* and n→π* transitions of the conjugated ring system. Upon complexation, these bands

typically undergo bathochromic shifts (red shifts) and changes in intensity, indicating coordination-induced

changes in the electronic environment. For transition metal complexes with d-d transition capabilities,

additional bands appear in the visible region (400-800 nm), which provide information about the

coordination geometry around the metal center. Magnetic susceptibility measurements offer further

insights, particularly for paramagnetic metal ions like Fe³⁺, Co²⁺, and Ni²⁺, allowing researchers to

determine the number of unpaired electrons and propose plausible geometric arrangements around the metal

center [4] [2].

Thermal, Morphological, and Compositional Analysis

Thermogravimetric analysis (TGA) provides crucial information about the thermal stability,

decomposition patterns, and hydration status of pipemidic acid metal complexes. Typical TGA curves show

2-3 distinct decomposition steps corresponding to the loss of water molecules (both coordinated and lattice

water) at lower temperatures (50-150°C), followed by decomposition of the organic ligand at higher

temperatures (250-500°C). The temperature ranges and mass losses associated with each step help determine

the number and type of water molecules present in the complex. For instance, complexes such as [Mg(pip)

(H₂O)₃(Cl)]·6H₂O show mass losses corresponding to nine water molecules (three coordinated and six

lattice waters), while [Ru(Pip–H)₃(Cl)₃]·6H₂O exhibits a six-water molecule loss. From these thermal

decomposition profiles, important thermodynamic parameters (activation energy E, entropy change ΔS,

enthalpy change ΔH, and Gibbs free energy change ΔG) can be calculated using non-isothermal models such

as Coats–Redfern and Horowitz–Metzger methods, providing insights into the stability and decomposition

kinetics of the complexes [4] [2].

X-ray powder diffraction (XRD) analysis confirms the crystalline nature of the synthesized complexes and

provides information about phase purity and particle size. Comparison of diffraction patterns between the

free pipemidic acid and its metal complexes reveals significant changes in peak positions and intensities,

indicating formation of new crystalline phases with different lattice parameters. The average crystallite size

can be estimated using the Scherrer equation applied to the broadening of characteristic diffraction peaks.

Electron microscopy techniques, including scanning electron microscopy (SEM) and transmission electron

microscopy (TEM), offer direct visualization of complex morphology, particle size distribution, and surface
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characteristics. These analyses typically reveal nanostructured materials with particle sizes ranging from 20-

100 nm, depending on the metal ion and synthesis conditions. The combination of XRD and electron

microscopy provides comprehensive structural and morphological characterization essential for

understanding structure-activity relationships in these complexes [4] [2].

Biological Applications and Activities

Enhanced Antibacterial Properties

Metal complexes of pipemidic acid have demonstrated modified antibacterial profiles compared to the

free ligand, with some complexes exhibiting enhanced activity against specific bacterial strains. Studies

evaluating antibacterial activity using disk diffusion methods and determining minimum inhibitory

concentrations (MICs) have revealed that the nature of the metal ion significantly influences the

antibacterial efficacy. For instance, the uranyl complex UO₂(PPA)₂ has shown particularly potent

antibacterial activity with an MIC value of 8 μg/mL against tested microorganisms, representing significant

enhancement compared to the free pipemidic acid. Other transition metal complexes, including those with

VO²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, MoO₂²⁺, and Cd²⁺, have displayed variable activity against both Gram-

positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli,

Klebsiella, Pseudomonas aeruginosa) bacteria. This enhanced antibacterial activity of metal complexes may

be attributed to increased cell membrane permeability, altered interaction with bacterial enzymes, or

dual targeting mechanisms combining the antibacterial action of both the quinolone and the metal ion [4]

[3].

The structure-activity relationships observed in pipemidic acid metal complexes highlight the importance

of coordination geometry and metal ion characteristics in determining antibacterial efficacy. Complexes with

octahedral geometry generally demonstrate different activity profiles compared to those with square planar

or tetrahedral arrangements. Additionally, the presence of co-ligands in mixed-ligand complexes can

significantly modulate biological activity. For example, complexes incorporating nitrogen-donor heterocyclic

co-ligands such as 1,10-phenanthroline or 2,2'-bipyridyl often show enhanced activity due to increased

lipophilicity and DNA intercalation capabilities. Interestingly, some studies have reported that while certain

metal complexes exhibit enhanced antibacterial activity, others may show reduced efficacy compared to the
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parent pipemidic acid, emphasizing the need for careful selection of metal ions and synthesis conditions

when designing these complexes for antibacterial applications [4] [3].

DNA Interaction and Anticancer Potential

The interaction between pipemidic acid metal complexes and DNA molecules represents a significant area

of investigation for understanding their mechanism of action and potential anticancer applications. Studies

employing diverse spectroscopic techniques, including UV-Vis absorption, fluorescence spectroscopy, and

circular dichroism, have demonstrated that these complexes can bind to calf-thymus DNA, inducing a

conformational transition from B-form to A-form. This DNA binding capability suggests potential

mechanisms for the observed antibacterial and cytotoxic activities, as interference with DNA structure and

function can disrupt essential cellular processes in both bacterial and cancer cells. The binding affinity and

specific interaction mode (intercalation, groove binding, or electrostatic attraction) vary depending on the

metal ion, complex geometry, and presence of ancillary ligands, offering opportunities for rational design of

complexes with selective DNA-targeting capabilities [3].

Several pipemidic acid complexes have demonstrated promising cytotoxic activity against human cancer

cell lines. For instance, complexes with Ru³⁺, Pt⁴⁺, and Ir³⁺ have been evaluated against human breast

cancer (MCF-7) cell lines, showing enhanced activity compared to the free pipemidic acid ligand. The

platinum(IV) complex, in particular, has drawn attention due to the known anticancer properties of platinum

compounds, though with potentially modified toxicity profiles. The antioxidant capacity of these

complexes has also been investigated through assays such as DPPH radical scavenging, with some

lanthanide complexes exhibiting significant free radical quenching activity. These multiple biological

activities—antibacterial, anticancer, and antioxidant—highlight the potential of pipemidic acid metal

complexes as multifunctional therapeutic agents with applications beyond their original antimicrobial

indication [4] [5].

Table 3: Biological Activities of Selected Pipemidic Acid Metal Complexes
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Complex Antibacterial Activity
DNA
Binding

Other Activities

UO₂(PPA)₂ MIC 8 μg/mL [3] B→A

transition [3]

-

Ru³⁺, Pt⁴⁺, Ir³⁺
complexes

Enhanced against S. epidermidis,

S. aureus, Klebsiella, E. coli [4]

Not

specified

Cytotoxicity against

MCF-7 breast cancer
cells [4]

Dy³⁺ complexes Moderate antibacterial and
antifungal activity [5]

Not
specified

Antioxidant activity
(DPPH assay) [5]

VO²⁺, Mn²⁺, Fe³⁺, Co²⁺,
Ni²⁺, Zn²⁺ complexes

Variable activity against Gram-
positive and Gram-negative

bacteria [3]

B→A
transition [3]

-

Experimental Protocols

Step-by-Step Synthesis Procedure

Protocol for Synthesis of Mg(II), Ca(II), Zn(II), and Fe(III) Pipemidic Acid Complexes

Materials Required:

Pipemidic acid trihydrate (≥98% purity)

Metal salt hydrates: MgCl₂·6H₂O, CaCl₂·2H₂O, ZnCl₂, FeCl₃·6H₂O (reagent grade)
Methanol (anhydrous)

Dimethylformamide (DMF, anhydrous)
Ammonium hydroxide solution (25% NH₃)

Round-bottom flasks (100 mL, 250 mL)
Condenser for reflux setup

Magnetic stirrer with hot plate
Büchner funnel and filter paper

Desiccator

Step-by-Step Procedure:
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Ligand Solution Preparation: Dissolve 1 mmol (303 mg) of pipemidic acid trihydrate in 5 mL of

DMF in a 100 mL round-bottom flask. Add 20 mL of methanol with continuous stirring until a clear

solution is obtained.

Metal Solution Preparation: Dissolve 1 mmol of the metal salt (MgCl₂·6H₂O - 203 mg, CaCl₂·2H₂O

- 147 mg, ZnCl₂ - 136 mg, or FeCl₃·6H₂O - 270 mg) in 10 mL of warm methanol (40-50°C) in a

separate beaker.

Complex Formation: Transfer the metal solution to the ligand solution dropwise over 5 minutes with

constant stirring. Adjust the pH to 7-8 using ammonium hydroxide solution (approximately 3-5 drops).

Reflux Process: Attach a condenser to the round-bottom flask and reflux the reaction mixture at 70-

80°C for 3 hours with continuous stirring. Observe color changes indicating complex formation.

Crystallization: After reflux, allow the solution to cool slowly to room temperature, then let it stand

undisturbed for 48 hours to promote crystallization.

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the

crystals three times with 5 mL portions of cold methanol to remove unreacted materials.

Drying: Transfer the crystals to a watch glass and dry in an oven at 75°C for 2 hours, then store in a

desiccator over anhydrous silica gel.

Yield Calculation: Determine the product mass and calculate the percentage yield based on the metal

salt used.

Quality Control Check:

Confirm complex formation using TLC (silica gel, methanol:chloroform 1:9 as mobile phase)
The complexes should show different Rf values compared to free pipemidic acid
Products should be insoluble in water, ethanol, chloroform, acetone, and cyclohexane but soluble in
DMSO and DMF [1] [2]

Characterization and Analysis Workflow

The following workflow diagram illustrates the comprehensive characterization process for pipemidic acid

metal complexes:
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Synthesized Complex

Elemental Analysis (CHN) FTIR Spectroscopy UV-Vis Spectroscopy NMR Spectroscopy Atomic Absorption Spectroscopy Thermogravimetric Analysis X-ray Diffraction SEM/TEM Microscopy Conductance Measurements Magnetic Susceptibility

Structure Elucidation

Biological Assays

Click to download full resolution via product page

Standard Operating Procedure for FTIR Characterization:

Sample Preparation: Grind 1-2 mg of the complex with 100-200 mg of dry potassium bromide (KBr)

in an agate mortar until a homogeneous mixture is obtained (particle size <2 μm).

Pellet Formation: Transfer the mixture to a pellet die and apply pressure of 8-10 tons under vacuum

for 2-3 minutes to form a transparent pellet.

Spectral Acquisition: Place the pellet in the FTIR spectrometer and acquire spectra in the range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, accumulating 50 scans for improved signal-to-noise ratio.

Data Analysis: Identify key absorption bands and compare with free pipemidic acid spectrum:

Analyze the carbonyl region (1750-1600 cm⁻¹) for shifts indicating coordination

Examine carboxylic acid vibrations for evidence of deprotonation
Identify new bands in the low-frequency region (500-200 cm⁻¹) corresponding to M-O or M-N

vibrations

Protocol for Antibacterial Activity Assessment:
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Microbial Strains Preparation: Maintain test strains (S. aureus ATCC 25923, E. coli ATCC 25922)

on nutrient agar slants. Prepare fresh inocula by transferring loopfuls to nutrient broth and incubating

at 37°C for 18 hours, adjusting turbidity to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

Agar Well Diffusion: Swab inocula evenly on Mueller-Hinton agar plates. Create wells of 6 mm

diameter and add 100 μL of complex solutions in DMSO (concentrations 1 mg/mL). Include controls

(free pipemidic acid, DMSO, standard antibiotics).

Incubation and Measurement: Incubate plates at 37°C for 24 hours. Measure inhibition zone

diameters (including well diameter) to the nearest millimeter. Perform tests in triplicate for statistical

significance.

MIC Determination: Prepare serial dilutions of complexes in broth (256-0.5 μg/mL). Inoculate with

standardized microbial suspension (5 × 10⁵ CFU/mL). Incubate at 37°C for 24 hours. The lowest

concentration showing no visible growth is recorded as MIC [1] [4] [3].

Summary and Future Perspectives

The synthesis and characterization of pipemidic acid metal complexes represent a promising research area at

the interface of coordination chemistry and pharmaceutical development. These complexes exhibit diverse

coordination geometries, with pipemidic acid demonstrating versatile binding modes as a bidentate ligand

(through pyridone and carboxylate oxygens) or unidentate ligand (through piperazinyl nitrogen), depending

on the metal ion and reaction conditions. The enhanced biological activities observed for many of these

complexes, including improved antibacterial efficacy, DNA binding capability, and cytotoxic effects against

cancer cells, highlight their potential as therapeutic agents with novel mechanisms of action. The

comprehensive characterization protocols outlined in these application notes provide researchers with

standardized methodologies for synthesizing and evaluating new pipemidic acid complexes.

Future research directions should focus on structure-activity relationship studies to elucidate the precise

correlation between complex geometry, physicochemical properties, and biological efficacy. Additionally,

investigation of the mechanistic pathways through which these complexes exert their biological effects

would provide valuable insights for rational drug design. The development of hybrid molecules

incorporating pipemidic acid with other pharmacophores represents another promising avenue, potentially

leading to compounds with dual mechanisms of action and improved efficacy against resistant strains. As
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antibiotic resistance continues to pose significant challenges to global health, metal complexes of established

antibacterial drugs like pipemidic acid offer innovative approaches to revitalizing existing therapeutic

agents and expanding our arsenal against infectious diseases and potentially cancer.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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